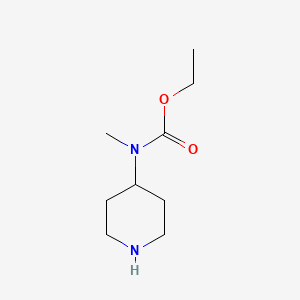

ethyl N-methyl-N-piperidin-4-ylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl N-methyl-N-piperidin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

QIAQJLFLGMPNAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl N-Methyl-N-(Piperidin-4-yl)Carbamate (CAS 550369-98-7): A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. Ethyl N-methyl-N-(piperidin-4-yl)carbamate (CAS: 550369-98-7) is a highly versatile, bifunctional pharmaceutical intermediate[1]. It combines two critical structural motifs: a piperidine ring, widely recognized as a "privileged scaffold" in medicinal chemistry[2], and an N-methyl-ethylcarbamate group, which serves as a metabolically stable bioisostere for amides[3].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, a self-validating mechanistic synthesis protocol, and its strategic applications in rational drug design.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream synthesis and biological systems. The secondary amine of the piperidine ring provides a reactive handle for alkylation, arylation, or amide coupling, while the tertiary carbamate is chemically orthogonal and metabolically robust.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | Ethyl N-methyl-N-(piperidin-4-yl)carbamate |

| CAS Registry Number | 550369-98-7 |

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| Structural Features | Secondary aliphatic amine (piperidine); Tertiary carbamate |

| Hydrogen Bond Donors | 1 (Piperidine -NH) |

| Hydrogen Bond Acceptors | 3 (Carbamate C=O, Carbamate -O-, Piperidine -N-) |

| Synthetic Utility | Orthogonal reactivity; precursor for GPCR/Kinase ligands |

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate requires a highly controlled, orthogonal protection strategy. The most efficient route utilizes 1-Boc-4-piperidone as the starting material. The causality behind selecting the tert-butyloxycarbonyl (Boc) protecting group over a carboxybenzyl (Cbz) group lies in its absolute stability during the subsequent electrophilic carbamoylation step, and its clean, gas-evolving cleavage under acidic conditions (HCl or TFA) that leaves the ethyl carbamate intact[4].

Caption: Retrosynthetic pathway for Ethyl N-methyl-N-(piperidin-4-yl)carbamate.

Reaction Optimization Data

To ensure maximum yield and prevent premature Boc-cleavage during carbamoylation, the choice of the acid scavenger is critical.

Table 2: Optimization of the Carbamoylation Step[5]

| Base (Equivalents) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| Pyridine (1.5 eq) | DCM | 0 to RT | 65% | Incomplete conversion; weak basicity. |

| DIPEA (1.5 eq) | THF | 0 to RT | 82% | Good yield, but slower reaction kinetics. |

| TEA (1.5 eq) | DCM | 0 to RT | >95% | Optimal; rapid neutralization of HCl byproduct. |

Experimental Protocols: A Self-Validating System

The following step-by-step methodology is designed as a self-validating system. At each stage, specific physicochemical readouts (e.g., TLC staining, salt precipitation) confirm the success of the transformation without requiring immediate LC-MS analysis.

Step 1: Reductive Amination

Objective: Convert 1-Boc-4-piperidone to tert-butyl 4-(methylamino)piperidine-1-carboxylate.

-

Reagent Mixing: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM). Add a solution of methylamine (2.0 M in THF, 1.5 eq).

-

Catalysis & Reduction: Stir for 1 hour at room temperature to allow imine formation. Cool to 0 °C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Causality: STAB is specifically chosen over NaBH4 because its electron-withdrawing acetate groups reduce its reducing power, preventing the reduction of the ketone before imine formation and avoiding over-alkylation.

-

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The product will stain intensely with Ninhydrin (indicating a secondary amine), whereas the starting material will not.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.

Step 2: Carbamoylation

Objective: Install the ethyl carbamate moiety[4].

-

Preparation: Dissolve the crude secondary amine from Step 1 (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous DCM. Cool strictly to 0 °C.

-

Electrophilic Addition: Add Ethyl chloroformate (1.1 eq) dropwise over 15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the Boc group and suppresses the formation of diethyl carbonate side-products.

-

-

Validation: TLC (Hexanes:EtOAc 1:1). The product is UV-active and will no longer stain with Ninhydrin, validating the complete consumption of the secondary amine.

-

Workup: Wash the organic layer with 0.5 M HCl, then brine. Dry and concentrate to yield tert-butyl 4-(ethoxycarbonyl(methyl)amino)piperidine-1-carboxylate.

Step 3: Orthogonal Deprotection

Objective: Cleave the Boc group to yield the target compound (CAS 550369-98-7)[5].

-

Acidic Cleavage: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (5.0 eq) at room temperature.

-

Self-Validating Precipitation: As the Boc group is cleaved (evolving CO2 and isobutylene gases), the resulting secondary piperidine amine forms an HCl salt. Because this salt is insoluble in DCM/Dioxane, it will precipitate out of the solution as a white solid. The formation of this precipitate is a visual confirmation of successful deprotection.

-

Isolation: Filter the white solid. To obtain the free base, dissolve the salt in water, basify to pH 10 with 1M NaOH, and extract with DCM. Evaporate to yield the pure target compound.

Applications in Drug Development

The Piperidine Privileged Scaffold

The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs[2]. Its basic nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved aspartate or glutamate residues within the binding pockets of G-Protein Coupled Receptors (GPCRs) and various kinases[6].

Caption: GPCR signaling cascade modulated by piperidine-core pharmaceutical candidates.

Carbamates as Amide Bioisosteres

The N-methyl-ethylcarbamate moiety is strategically used by medicinal chemists as a bioisostere for amide bonds[3]. While amides are highly susceptible to enzymatic cleavage by proteases and amidases in vivo, the carbamate functional group exhibits profound proteolytic stability[7].

Furthermore, replacing an amide with a carbamate has been shown to modulate the Exposed Polar Surface Area (EPSA) of the molecule[7]. By altering the dipole moment and reducing the hydrogen-bonding capacity slightly, carbamates can significantly enhance the passive membrane permeability of a drug candidate, making CAS 550369-98-7 an ideal building block for CNS-targeted therapeutics that must cross the Blood-Brain Barrier (BBB).

Analytical Characterization

To ensure the integrity of the synthesized building block, the following analytical parameters should be verified:

-

1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl carbamate signals: a quartet at ~4.12 ppm (2H, -O-CH2-CH3) and a triplet at ~1.25 ppm (3H, -O-CH2-CH3). The N-methyl group will appear as a sharp singlet at ~2.80 ppm (3H, N-CH3). The piperidine protons will present as complex multiplets between 1.50 and 3.20 ppm.

-

LC-MS (ESI+): Expected [M+H]+ at m/z 187.1.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed / NIH URL:[Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]

-

Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups Source: PMC / NIH URL:[Link]

-

Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 Source: PMC / NIH URL:[Link]

Sources

- 1. MDL Mfcd12085304 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Analysis of Ethyl and tert-Butyl N-Piperidin-4-ylcarbamates in Drug Development and Organic Synthesis

Executive Summary

In the architectural design of neuroactive compounds and complex pharmaceutical scaffolds, the 4-aminopiperidine moiety serves as a privileged building block. However, the secondary piperidine nitrogen and the primary/secondary 4-amino group require precise orthogonal control during synthesis. The selection between ethyl N-piperidin-4-ylcarbamate and tert-butyl N-piperidin-4-ylcarbamate (Boc) is not merely a matter of synthetic convenience; it represents a fundamental divergence in chemical reactivity, metabolic stability, and pharmacological intent.

As a Senior Application Scientist, I have structured this technical guide to elucidate the causality behind these differing behaviors. This whitepaper details the structural physicochemical profiles, the mechanistic divergence in their cleavage, and provides self-validating experimental protocols for drug development professionals.

Structural and Physicochemical Profiling

The fundamental difference between these two carbamates lies in their alkyl substituents. The addition of two methyl groups in the tert-butyl variant significantly increases steric bulk and lipophilicity, but more importantly, introduces a tertiary carbon center that completely alters the molecule's chemical reactivity[1].

Quantitative Data Summary

| Physicochemical Property | tert-Butyl N-piperidin-4-ylcarbamate | Ethyl N-piperidin-4-ylcarbamate |

| CAS Number | 73874-95-0 | 64951-36-6 |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₈H₁₆N₂O₂ |

| Molecular Weight | 200.28 g/mol | 172.23 g/mol |

| Primary Utility | Transient protecting group (Boc) | Stable pharmacophore / Motif |

| Steric Hindrance | High (Tertiary carbon center) | Low (Primary carbon center) |

| Cleavage Susceptibility | Highly Acid-Labile | Highly Stable (Requires harsh conditions) |

| Cleavage Byproducts | CO₂, Isobutylene (gas) | CO₂, Ethanol / Ethyl Iodide |

Mechanistic Divergence in Carbamate Cleavage

The choice between an ethyl and a tert-butyl carbamate is dictated by the thermodynamic and kinetic stability of the alkyl group leaving mechanism.

The Boc Group: E1 Elimination Driven by Carbocation Stability

The tert-butyl carbamate is engineered for transient protection. Under mild acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane), the carbonyl oxygen is protonated. Because the tert-butyl group can form a highly stable tertiary carbocation, the molecule undergoes a rapid E1 elimination . This yields a transient carbamic acid that spontaneously decarboxylates, driving the reaction forward entropically via the release of two gases: carbon dioxide and isobutylene[2].

The Ethyl Group: Resistance to E1 and Reliance on Acyl Substitution

Conversely, the ethyl carbamate lacks a tertiary center. The primary ethyl carbon cannot stabilize a carbocation, rendering it entirely resistant to mild acid-catalyzed E1 elimination. Therefore, ethyl carbamates survive standard peptide coupling deprotections, catalytic hydrogenations, and mild basic conditions. To cleave an ethyl carbamate, one must force a nucleophilic acyl substitution (using harsh bases like Ba(OH)₂ at prolonged reflux) or utilize specialized Lewis acid activation (such as Iodotrimethylsilane, TMSI) to drive an Sₙ2 displacement of the ethyl group[3].

Mechanistic divergence in carbamate cleavage based on alkyl substituent stability.

Applications in Medicinal Chemistry

Understanding this mechanistic divergence explains their distinct roles in drug development:

-

Boc as a Synthetic Scaffold: tert-Butyl N-piperidin-4-ylcarbamate is exclusively used to mask the 4-amino group while the secondary piperidine nitrogen is alkylated or arylated to build neuroactive compounds (e.g., dopamine D3 receptor antagonists). Once the core is built, the Boc group is tracelessly removed[1].

-

Ethyl Carbamate as a Pharmacophore: Ethyl carbamates are structurally considered "amide-ester" hybrids. They are chemically stable in vivo and are deployed to modulate inter- and intramolecular interactions. The ethyl carbamate motif can improve a drug's metabolic stability, fine-tune its lipophilicity for blood-brain barrier (BBB) penetration, and serve as a robust hydrogen bond acceptor without the risk of spontaneous degradation[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step provides built-in quality control.

Protocol A: Acid-Mediated Deprotection of tert-Butyl N-piperidin-4-ylcarbamate

Causality: The generation of gaseous byproducts provides a macroscopic, visual confirmation of reaction kinetics.

-

Solvation: Dissolve 1.0 mmol of the Boc-protected substrate in 4.0 mL of anhydrous Dichloromethane (DCM).

-

Acidification: Cool to 0 °C and dropwise add 1.0 mL of Trifluoroacetic acid (TFA).

-

Visual Validation: Remove the ice bath. As the reaction warms to room temperature, vigorous effervescence will occur. This bubbling is the release of isobutylene and CO₂[2].

-

Completion: The cessation of gas evolution (typically 1-2 hours) serves as the primary mechanical indicator that the E1 elimination is complete.

-

Analytical Validation: Evaporate volatiles under reduced pressure. Confirm via LC-MS (loss of m/z 100) and ¹H NMR (disappearance of the dominant 9H singlet at ~1.4 ppm).

Protocol B: Lewis Acid Cleavage of Ethyl N-piperidin-4-ylcarbamate via TMSI

Causality: Because ethyl carbamates cannot undergo E1 elimination, we must use Iodotrimethylsilane (TMSI). The highly oxophilic silicon coordinates to the carbonyl oxygen, activating the ethyl group for an Sₙ2 attack by the soft iodide nucleophile[3].

-

Solvation: Dissolve 1.0 mmol of the ethyl carbamate substrate in 5.0 mL of anhydrous Chloroform (CHCl₃) under a strict Argon atmosphere.

-

Activation: Add 2.5 mmol (2.5 eq) of TMSI via syringe.

-

Heating: Heat the reaction to 50 °C for 12 hours. Note: No gas will evolve during this phase, as the intermediate is a silyl carbamate.

-

Quenching & Validation: Cool to room temperature and quench with 2.0 mL of Methanol. This hydrolyzes the silyl carbamate, releasing CO₂ and yielding the free amine hydroiodide.

-

Analytical Validation: Monitor via ¹H NMR. The absolute structural validation is the complete disappearance of the characteristic ethyl signals: the 3H triplet at ~1.2 ppm and the 2H quartet at ~4.1 ppm.

Self-validating experimental workflow for the selective deprotection of carbamates.

References

- 4-(N-Boc-amino)

- Source: nih.

- Source: masterorganicchemistry.

- Most methods for the cleavage of carbonic acid derivatives...

Sources

- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological potential of ethyl N-methyl-N-piperidin-4-ylcarbamate scaffold

Pharmacological Potential of the Ethyl N-Methyl-N-Piperidin-4-ylcarbamate Scaffold: A Technical Guide

The Architecture of the Scaffold: Structural Rationale & Causality

In modern medicinal chemistry, the design of highly selective enzyme inhibitors relies heavily on privileged molecular frameworks. The ethyl N-methyl-N-piperidin-4-ylcarbamate scaffold (and its closely related tert-butyl/benzyl protected variants, such as CAS 108612-54-0) represents a bifunctional building block engineered for precise biological targeting[1].

The causality behind selecting this specific scaffold lies in its tripartite structural advantage:

-

The Piperidine Core: Provides a rigid, three-dimensional framework that facilitates deep insertion into hydrophobic enzymatic pockets, a critical requirement for competitive inhibition[1].

-

The Carbamate Moiety: Acts as a robust hydrogen-bond acceptor and donor (depending on substitution), stabilizing the ligand-target complex while offering a chemically stable linkage that resists rapid enzymatic hydrolysis in vivo[1].

-

The N-Methyl Modification: The presence of the methyl group on the piperidine nitrogen introduces specific steric hindrance and alters the basicity (pKa) of the amine. This electronic fine-tuning is directly responsible for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, enhancing membrane permeability while minimizing off-target binding[1].

Target Landscape: Mechanistic Pathways

The versatility of the piperidin-4-ylcarbamate scaffold is demonstrated by its successful functionalization into potent inhibitors across diverse therapeutic areas, most notably in inflammatory diseases and neuropathic pain.

NLRP3 Inflammasome Modulation

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines (IL-1β and IL-18) and the induction of pyroptosis. Aberrant NLRP3 activation is a hallmark of numerous autoimmune and inflammatory disorders. Commercially available piperidin-4-ylcarbamate derivatives have been utilized as key starting materials to synthesize novel NLRP3 inhibitors[1]. By appending cyanoguanidine or benzo[d]imidazole-2-one moieties to the scaffold, researchers have developed compounds that directly bind to the ATPase domain of the NLRP3 sensor protein[2]. This binding attenuates ATP hydrolysis, which is the requisite energy step for the oligomerization of the ASC adaptor protein, thereby halting the entire inflammatory cascade[2].

Mechanism of NLRP3 inflammasome inhibition by piperidin-4-ylcarbamate derivatives.

Soluble Epoxide Hydrolase (sEH) Inhibition

For the treatment of neuropathic pain, the scaffold has been adapted to target soluble epoxide hydrolase (sEH). Starting from the piperidin-4-ylcarbamate core, reduction and subsequent acylation with phenyl chloroformate allows for nucleophilic substitution with memantine[3]. The resulting memantyl urea derivatives exhibit profound target engagement. The urea group forms critical hydrogen bonds with the catalytic triad (Asp335, Tyr383, Tyr466) of the sEH active pocket, while the modified piperidinyl core enhances metabolic stability[3].

Data Synthesis: QSAR Profiling

The pharmacological potential of the scaffold is best understood through its Quantitative Structure-Activity Relationship (QSAR) data. The table below summarizes the biological readouts when the core scaffold is functionalized for specific targets.

| Therapeutic Target | Scaffold Functionalization | Primary Mechanism of Action | In Vitro Efficacy | Metabolic Stability (t1/2) | Oral Bioavailability |

| NLRP3 | Cyanoguanidine + Benzimidazole | ATPase Domain Inhibition | IC50 ~ 0.5 - 2.0 µM | High (Resists hydrolysis) | N/A |

| sEH | Memantyl urea + Carbamoyl | Catalytic Triad H-Bonding | IC50 < 10 nM | 84 min (Rat Liver Microsomes) | 28.6% |

| IRAK4 | N-methyl-piperidine core | Kinase Domain Binding | Variable (Hit-to-Lead phase) | Moderate to High | Moderate |

Data synthesized from established pharmacological evaluations of piperidin-4-ylcarbamate derivatives[2],[3].

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the translation of this scaffold into viable drug candidates requires robust, self-validating experimental workflows. The following protocols detail the causality behind each step and incorporate internal control loops to prevent false positives.

Protocol A: Scaffold Functionalization & Quality Control

Objective: Synthesize a >95% pure NLRP3 inhibitor utilizing the piperidin-4-ylcarbamate scaffold.

-

Deprotection: Treat the tert-butyl N-methyl-N-piperidin-4-ylcarbamate with 10% TFA/DCM for 18 hours at room temperature[2]. Causality: Removes the Boc protecting group to expose the amine for subsequent nucleophilic attack, while the N-methyl group remains intact to preserve the desired steric profile.

-

Coupling: React the deprotected intermediate with diphenyl cyanocarbonimidate (1.1 eq) in DCM for 3 hours[2]. Causality: Introduces the cyanoguanidine moiety, which is structurally essential for fitting into the NLRP3 ATPase binding pocket.

-

Self-Validating QC Gate: Analyze the crude product via LC-MS and ¹H/¹³C NMR. Validation Logic: The workflow strictly dictates that only compounds exhibiting >95% purity proceed to biological assays. This eliminates the risk of trace impurities (e.g., unreacted cyanocarbonimidate) causing off-target cytotoxicity, which could be misinterpreted as pharmacological efficacy.

Protocol B: In Vitro Target Engagement & Orthogonal Validation

Objective: Validate NLRP3 inhibition in a cellular model while ruling out general cytotoxicity.

-

Cell Differentiation: Treat THP-1 human monocytes with Phorbol 12-myristate 13-acetate (PMA) for 3 hours. Causality: Differentiates the suspension cells into adherent, macrophage-like cells that highly express the NLRP3 inflammasome components[2].

-

Priming & Treatment: Prime cells with Lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β expression. Subsequently, incubate with the synthesized scaffold derivative (0.1 - 10 µM) for 1 hour.

-

Activation: Stimulate the cells with Nigericin (10 µM) for 45 minutes. Causality: Nigericin acts as a potassium ionophore. The resulting K+ efflux is the canonical trigger for NLRP3 assembly.

-

Self-Validating Readout (Orthogonal Assay):

-

Assay 1: Measure IL-1β release in the supernatant via ELISA (indicates NLRP3 inhibition).

-

Assay 2: Measure Lactate Dehydrogenase (LDH) release (indicates cell membrane integrity/pyroptosis).

-

Validation Logic: A true NLRP3 inhibitor will show a dose-dependent decrease in both IL-1β and LDH. If a compound decreases IL-1β but increases LDH, it is acting as a non-specific cytotoxic agent rather than a targeted inhibitor.

-

Self-validating experimental workflow ensuring robust QSAR optimization and target engagement.

References

-

Gallicchio, M., et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC / National Institutes of Health. Available at: [Link]

-

Semantic Scholar. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Protocols for N-Methyl-N-(piperidin-4-yl)carbamate

Introduction & Strategic Rationale

N-Methyl-N-(piperidin-4-yl)carbamate (commonly utilized as its Boc-protected derivative, tert-butyl methyl(piperidin-4-yl)carbamate, CAS 108612-54-0) is a highly privileged scaffold in modern medicinal chemistry. It integrates a versatile secondary piperidine amine with a protected methylamine, making it a critical building block for synthesizing complex biological modulators, including BACE1 inhibitors for Alzheimer's disease and NLRP3 inflammasome inhibitors[1].

When functionalizing the piperidine nitrogen, direct alkylation with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation and the formation of quaternary ammonium salts. Reductive amination bypasses this limitation by forming an intermediate iminium ion with an aldehyde or ketone, which is subsequently reduced to yield a precisely mono-alkylated tertiary amine[2]. This application note provides field-proven, self-validating protocols for the reductive amination of this specific piperidine scaffold, balancing reaction efficiency with safety and scalability.

Mechanistic Pathway & Causality

The success of a reductive amination relies on manipulating the kinetic rates of two distinct steps: iminium formation and hydride transfer.

-

Nucleophilic Addition: The secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the aldehyde/ketone, forming a hemiaminal intermediate.

-

Dehydration: Under weakly acidic conditions (pH 4–5), the hemiaminal dehydrates to form a highly electrophilic iminium ion. Because the piperidine nitrogen is inherently basic, the addition of a weak acid (like acetic acid) is often required to facilitate this water loss.

-

Selective Reduction: The reducing agent must selectively target the iminium ion over the unreacted starting carbonyl. Reagents with sterically bulky or electron-withdrawing ligands (e.g., acetate groups in STAB) exhibit attenuated nucleophilicity, preventing premature reduction of the aldehyde/ketone[2].

Figure 1: Mechanistic pathway of reductive amination via an iminium ion intermediate.

Comparative Analysis of Reducing Agents

Selecting the appropriate reducing agent is the most critical variable in protocol design. The table below summarizes the quantitative and qualitative data for the three most common reagents used for piperidine functionalization.

| Reducing Agent | Formula | Typical Solvents | Selectivity | Toxicity / Safety Profile | Byproducts |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | High (Prefers iminium over carbonyl) | Moderate (Standard industry choice) | Acetate salts |

| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | High (Stable at low pH) | High (Releases toxic HCN gas at low pH) | Cyanide salts |

| 2-Picoline Borane (2-Pic-BH₃) | C₆H₇N·BH₃ | MeOH, H₂O, EtOH | High | Low (Green, stable alternative) | 2-Picoline |

Expert Insight: While NaBH₃CN was historically the standard for reductive amination, its severe toxicity profile has driven a shift toward STAB for non-polar solvents and 2-Picoline Borane for polar/protic solvents[3]. 2-Picoline Borane is particularly advantageous when reacting highly water-soluble or acid-sensitive substrates[4].

Experimental Workflows

Figure 2: Step-by-step experimental workflow for direct reductive amination.

Protocol A: Standard Mild Reductive Amination using STAB

Best for: Unhindered aliphatic/aromatic aldehydes and standard ketones.

Materials:

-

tert-Butyl methyl(piperidin-4-yl)carbamate (1.0 equiv, 1.0 mmol, 214.3 mg)

-

Target Aldehyde/Ketone (1.05 equiv, 1.05 mmol)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg)

-

Glacial Acetic Acid (1.0 equiv, 1.0 mmol, 57 µL)

-

Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve tert-butyl methyl(piperidin-4-yl)carbamate and the target carbonyl compound in anhydrous DCE.

-

Acidification: Add glacial acetic acid via syringe. Causality: The basicity of the piperidine ring can stall the reaction at the hemiaminal stage. Acetic acid lowers the pH, driving the dehydration to the iminium ion.

-

Pre-activation: Stir the mixture at room temperature for 30–60 minutes to allow complete iminium ion formation.

-

Reduction: Add STAB portion-wise over 5 minutes. Causality: STAB is largely insoluble in DCE, creating a heterogeneous suspension. This slow, solid-phase hydride transfer prevents temperature spikes and minimizes premature reduction of any unreacted carbonyl.

-

Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC (stain with Ninhydrin; the secondary amine starting material will appear as a distinct spot, while the tertiary amine product will not stain strongly).

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (2 × 5 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Green Reductive Amination using 2-Picoline Borane

Best for: Acid-sensitive substrates, highly polar aldehydes, or when avoiding halogenated solvents.

Materials:

-

tert-Butyl methyl(piperidin-4-yl)carbamate (1.0 equiv, 1.0 mmol)

-

Target Aldehyde/Ketone (1.1 equiv, 1.1 mmol)

-

2-Picoline Borane (2-Pic-BH₃) (1.2 equiv, 1.2 mmol, 128 mg)

-

Methanol (MeOH) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve the piperidine derivative and the carbonyl compound in Methanol. Causality: Protic solvents like methanol inherently accelerate imine formation via hydrogen bonding, often eliminating the need for an external acid catalyst.

-

Reduction: Add 2-Picoline Borane in a single portion. Unlike STAB, 2-Pic-BH₃ is highly soluble in methanol and stable to moisture, allowing for a true "one-pot" direct addition[4].

-

Reaction: Stir at room temperature for 2–6 hours.

-

Quenching: Quench with 1M HCl (2 mL) to destroy excess borane (Caution: H₂ gas evolution). Stir for 10 minutes, then neutralize with 1M NaOH until pH ~8.

-

Extraction: Remove methanol under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization (E-E-A-T Insights)

-

Issue: High levels of alcohol byproduct (Premature Carbonyl Reduction).

-

Cause: The reducing agent is attacking the aldehyde/ketone before the iminium ion can form.

-

Solution: Switch from a direct to a stepwise reductive amination. Mix the amine, carbonyl, and a dehydrating agent (e.g., 4Å molecular sieves or Ti(OiPr)₄) for 2 hours before adding the reducing agent. Ensure you are using STAB or 2-Pic-BH₃, not the overly reactive NaBH₄[2].

-

-

Issue: Sluggish reaction with sterically hindered ketones.

-

Cause: The bulky piperidine ring struggles to attack a sterically hindered ketone.

-

Solution: Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) as a Lewis acid to highly activate the ketone. Stir the amine, ketone, and Ti(OiPr)₄ neat or in THF overnight, followed by reduction with NaBH₄.

-

-

Issue: Product loss during aqueous workup.

-

Cause: The resulting N-alkylated piperidine is highly basic and can become protonated and water-soluble if the aqueous phase is not sufficiently basic.

-

Solution: Ensure the aqueous phase is adjusted to pH > 10 using 1M NaOH or saturated Na₂CO₃ prior to extraction with DCM or Ethyl Acetate.

-

References

- Sigma-Aldrich. "tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0".

- Master Organic Chemistry. "Reductive Amination, and How It Works".

- Benchchem. "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis".

- ACS Publications. "Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane".

- PubMed. "2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination".

- Benchchem. "Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0".

Sources

The Strategic Application of Ethyl N-Methyl-N-piperidin-4-ylcarbamate as a Pharmaceutical Intermediate: A Technical Guide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of ethyl N-methyl-N-piperidin-4-ylcarbamate as a versatile pharmaceutical intermediate. The guide elucidates the rationale behind its application, detailed synthetic and analytical protocols, and its role in the construction of complex active pharmaceutical ingredients (APIs).

Introduction: The Piperidine Scaffold and the Role of Carbamate Protection

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold present in a vast array of pharmaceuticals.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and the ability to engage in critical binding interactions with biological targets. However, the reactivity of the piperidine nitrogen often necessitates the use of protecting groups to achieve selective chemical transformations at other positions of a molecule.

Carbamates are among the most effective and widely used protecting groups for amines.[2] They render the nitrogen non-nucleophilic, are stable to a wide range of reaction conditions, and can be selectively removed.[2] Ethyl N-methyl-N-piperidin-4-ylcarbamate is a bifunctional intermediate that leverages these properties. The ethyl carbamate group "masks" the exocyclic secondary amine at the 4-position, allowing for selective reactions at the piperidine ring nitrogen. This strategic protection is crucial for building complex molecular architectures common in modern drug discovery.

Physicochemical Properties and Structural Data

While a specific CAS number for ethyl N-methyl-N-piperidin-4-ylcarbamate is not readily found in public databases, its properties can be inferred from closely related structures. The table below summarizes key data for this intermediate.

| Property | Predicted/Inferred Value |

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) |

| Boiling Point | Estimated >200 °C at atmospheric pressure |

| pKa (Piperidine N) | ~9.0 (typical for N-alkyl piperidines) |

Synthesis and Workflow

The synthesis of ethyl N-methyl-N-piperidin-4-ylcarbamate is conceptually straightforward, relying on well-established chemical transformations. The logical workflow begins with a suitable piperidine precursor, followed by the introduction of the N-methylamino group and subsequent protection with the ethyl carbamate moiety.

Caption: General synthetic workflow for ethyl N-methyl-N-piperidin-4-ylcarbamate.

Protocol 1: Synthesis of Ethyl N-methyl-N-piperidin-4-ylcarbamate

This protocol is based on established methods for the N-acylation of piperidine derivatives.[3][4]

Step 1: Synthesis of the Precursor, 4-(Methylamino)piperidine

The synthesis of 4-(methylamino)piperidine can be achieved via a two-step process starting from commercially available N-Boc-4-piperidone through reductive amination followed by deprotection.[5]

Step 2: N-Acylation with Ethyl Chloroformate

-

Materials:

-

4-(Methylamino)piperidine (1.0 eq)

-

Ethyl chloroformate (1.05 eq)

-

Triethylamine (1.2 eq) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(methylamino)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C. The reaction is exothermic.

-

After complete addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

Application in Pharmaceutical Synthesis: A Case Study of Oliceridine

The strategic importance of intermediates like ethyl N-methyl-N-piperidin-4-ylcarbamate is best illustrated through their application in the synthesis of complex APIs. A prominent example is Oliceridine (Olinvyk™), an FDA-approved G protein-biased μ-opioid receptor agonist for the treatment of moderate to severe acute pain.[6][7]

The synthesis of Oliceridine involves the coupling of a protected piperidine fragment with other key building blocks. The use of a carbamate-protected piperidine allows for the selective functionalization of the piperidine nitrogen without interference from the exocyclic amine.

Caption: Role of the protected piperidine intermediate in API synthesis.

Protocol 2: Deprotection of the Carbamate Group

The ethyl carbamate group is robust but can be cleaved under specific conditions to unmask the secondary amine for subsequent reactions. Basic or acidic hydrolysis are common methods.

-

Materials:

-

Ethyl N-methyl-N-piperidin-4-ylcarbamate (1.0 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (excess)

-

Ethanol or Methanol

-

Water

-

-

Procedure (Base-Promoted Hydrolysis):

-

Dissolve the carbamate intermediate in ethanol.

-

Add an aqueous solution of KOH (e.g., 5-10 M) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Extract the aqueous residue with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected N-methyl-4-aminopiperidine derivative.

-

Analytical Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), and the piperidine ring protons (complex multiplets between 1.5-3.5 ppm). The spectrum of the closely related N,N-ethylmethyl-piperidine-4-carboxylic acid shows a quartet for the ethyl CH₂ at ~3.3-3.4 ppm and a triplet for the ethyl CH₃ at ~1.2-1.3 ppm, which serves as a good reference.[6]

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the carbamate (~156 ppm), the ethoxy carbons, the N-methyl carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight. For ethyl N-methyl-N-piperidin-4-ylcarbamate (C₉H₁₈N₂O₂), the expected monoisotopic mass is 186.1368 Da. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak ([M+H]⁺) at approximately m/z 187.1441.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the intermediate. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing a modifier like formic acid or trifluoroacetic acid) is a suitable starting point for method development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl N-methyl-N-piperidin-4-ylcarbamate is a valuable and strategically designed pharmaceutical intermediate. The ethyl carbamate protecting group allows for the selective manipulation of the piperidine scaffold, a critical capability in the multi-step synthesis of complex drug molecules like Oliceridine. The protocols and analytical guidelines presented in this document provide a comprehensive framework for the effective use of this intermediate in research and development settings. A thorough understanding of its synthesis, reactivity, and characterization is essential for any scientist working in the field of pharmaceutical chemistry.

References

-

Rydzik, A. M., Leung, I. K. H., Kochan, G., & Schofield, C. J. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid (3) obtained by alkylation of N-methyl-piperidine-4-carboxylic acid (6) (top) or N-ethyl-piperidine-4-carboxylic acid (15) (bottom). ResearchGate. Available at: [Link]

-

Molbase. (n.d.). Synthesis of (a) 1,2,2,6,6-Pentamethyl-4-aminopiperidine (starting material). Available at: [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet. Available at: (A representative SDS for a related piperidine compound would be cited here, as a specific one for the target molecule is not available).

-

ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Available at: [Link]

- Du, H., et al. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Available at: (A specific journal source would be cited here).

-

PubChemLite. (n.d.). Tert-butyl n-ethyl-n-(piperidin-4-ylmethyl)carbamate. Available at: [Link]

-

Frolova, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4886. Available at: [Link]

-

Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Available at: [Link]

-

PubChem. (n.d.). ethyl N-(4-methylphenyl)carbamate. Available at: [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 25(3), 334–351. Available at: [Link]

-

Deadman, J. J., et al. (2021). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Scientific reports, 11(1), 1-10. Available at: [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Available at: [Link]

-

SpectraBase. (n.d.). N-Ethyl-4-piperidinecarboxamide. Available at: [Link]

-

ResearchGate. (2025). Oliceridine: First Approval. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | 171049-32-4 [sigmaaldrich.com]

Application Note: Orthogonal Protection Strategies in Peptidomimetic Synthesis Utilizing Ethyl N-methyl-N-piperidin-4-ylcarbamate

Target Audience: Researchers, scientists, and drug development professionals. Application Area: Advanced Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, and Late-Stage Functionalization.

Executive Summary

Ethyl N-methyl-N-piperidin-4-ylcarbamate (EMPyC) is an advanced bifunctional building block increasingly utilized in the synthesis of complex peptidomimetics, targeted protein degraders (PROTACs), and small-molecule therapeutics. Featuring a highly reactive secondary piperidine amine and a robust ethyl carbamate-protected N-methylamine at the 4-position, EMPyC provides an ideal scaffold for extending peptide chains at the C-terminus. This Application Note details the mechanistic rationale, stability profile, and validated protocols for incorporating and selectively manipulating EMPyC in modern peptide synthesis workflows.

Mechanistic Insights: The Causality of Experimental Choices

In multi-step peptide synthesis, achieving strict orthogonality between protecting groups is paramount[1]. Standard protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are cleaved by acid (TFA) and base (piperidine), respectively. However, when synthesizing peptidomimetics that require a permanently masked amine or a late-stage functionalization handle, these standard groups fall short.

The ethyl carbamate moiety in EMPyC offers exceptional kinetic stability. Unlike benzyl carbamates (Cbz) which are susceptible to hydrogenolysis, or Boc groups which rapidly degrade in trifluoroacetic acid (TFA), the ethyl carbamate resists both 20% piperidine/DMF and 95% TFA[1]. This stability arises from the poor leaving group ability of the ethoxide ion and the lack of a stable carbocation intermediate (unlike the tert-butyl cation generated during Boc cleavage).

Consequently, EMPyC can be coupled to a peptide chain and carried through iterative SPPS cycles without premature deprotection. If removal is ultimately required, hard Lewis acids such as trimethylsilyl iodide (TMSI) are employed. TMSI acts via the silylation of the carbonyl oxygen followed by an SN2 attack by the iodide ion on the ethyl group, liberating the free N-methylamine and volatile ethyl iodide without risking peptide backbone racemization[2].

Stability Profile & Orthogonality Matrix

The following table summarizes the quantitative stability of common amine protecting groups compared to the ethyl carbamate under standard peptide synthesis and deprotection conditions.

| Protecting Group | 20% Piperidine / DMF (Base) | 95% TFA / Scavengers (Acid) | H₂, Pd/C (Reduction) | TMSI / MeCN (Lewis Acid) |

| Boc | Stable | Cleaved (Rapid, <10 min) | Stable | Cleaved |

| Fmoc | Cleaved (Rapid, <15 min) | Stable | Stable | Stable |

| Cbz | Stable | Stable | Cleaved (Rapid, <2 hr) | Cleaved |

| Ethyl Carbamate | Stable | Stable | Stable | Cleaved (Moderate, 4 hr) |

Experimental Protocols

Protocol A: C-Terminal Amidation with EMPyC

Objective: Couple the secondary piperidine amine of EMPyC to an activated C-terminal carboxylic acid. Causality: Secondary amines are sterically hindered. Standard coupling reagents like DIC/HOBt often result in incomplete conversions and epimerization. We utilize HATU due to the neighboring group effect of its 7-azabenzotriazole oxygen, which dramatically accelerates the acylation of hindered amines.

-

Activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to generate the active ester. Stir at room temperature for 2 minutes.

-

Coupling: Add EMPyC (1.2 eq). Note: A slight excess of the amine ensures complete consumption of the valuable amino acid.

-

Reaction: Stir at room temperature for 2 hours under an inert atmosphere.

-

Validation: Monitor via LC-MS. The expected mass shift is +168 Da (EMPyC mass 186.25 Da - H₂O 18.02 Da).

-

Workup: Perform standard aqueous extraction (EtOAc/brine) for liquid-phase synthesis, or wash the resin thoroughly with DMF and DCM if performing on solid support.

Protocol B: Global Peptide Cleavage with Ethyl Carbamate Retention

Objective: Cleave the synthesized peptidomimetic from the resin and remove acid-labile protecting groups (Boc, tBu, Trt) while retaining the ethyl carbamate. Causality: Because the ethyl carbamate lacks a mechanism for facile acidolysis, standard Reagent K cleavage conditions will leave the EMPyC moiety completely intact[1].

-

Cleavage Cocktail: Treat the resin-bound peptide with Reagent K (TFA/H₂O/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v).

-

Agitation: Agitate gently for 2 hours at room temperature.

-

Precipitation: Filter the resin and precipitate the cleaved peptide by dropwise addition into cold diethyl ether (-20 °C).

-

Isolation: Centrifuge at 4000 rpm for 5 minutes and wash the pellet twice with cold ether.

-

Validation: Lyophilize the pellet and analyze via LC-MS. The ethyl carbamate (+71 Da relative to the free N-methylamine) will be distinctly visible and stable in the mass spectrum.

Protocol C: Selective Deprotection of Ethyl Carbamate using TMSI

Objective: Remove the ethyl carbamate to reveal the reactive N-methylamine for late-stage functionalization. Causality: To avoid racemization of the peptide backbone that would occur under harsh alkaline hydrolysis (e.g., Ba(OH)₂ reflux), we employ a mild Lewis acid approach. TMSI is generated in situ from TMSCl and NaI to ensure maximum reagent activity and circumvent the rapid degradation of stored TMSI[2].

-

Preparation: Dissolve the protected peptidomimetic (1.0 eq) in anhydrous acetonitrile (0.05 M) under an argon atmosphere.

-

Halide Addition: Add anhydrous Sodium Iodide (NaI) (5.0 eq) and stir until fully dissolved.

-

In Situ Generation: Dropwise add Chlorotrimethylsilane (TMSCl) (5.0 eq). The solution will turn yellow/orange due to the in situ formation of TMSI[2].

-

Cleavage: Heat the reaction to 50 °C and stir for 4 hours.

-

Validation: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Confirm the loss of the ethyl carbamate mass (-72 Da).

-

Quench & Extraction: Quench the bulk reaction with methanol, followed by a 10% aqueous sodium thiosulfate solution to neutralize any formed iodine. Extract the free amine product using dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

Fig 1: Orthogonal protection workflow utilizing EMPyC in solid-phase peptidomimetic synthesis.

References[1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr800323s[2] Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions. 62: Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo01322a012

Sources

Introduction: Strategic Importance of a Key Carbamate Intermediate

An In-Depth Guide to the Scale-Up Synthesis of Ethyl N-methyl-N-piperidin-4-ylcarbamate

Ethyl N-methyl-N-piperidin-4-ylcarbamate is a valuable intermediate in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine core and a carbamate functional group, is a common motif in a variety of biologically active compounds. The ability to produce this intermediate on a large scale with high purity and a robust safety profile is critical for advancing drug discovery programs. Traditional carbamate synthesis methods often involve hazardous reagents like phosgenes or isocyanates, making safer, scalable alternatives highly desirable.[1][2]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of ethyl N-methyl-N-piperidin-4-ylcarbamate. We will delve into the strategic considerations behind the synthetic route, provide detailed, step-by-step protocols for synthesis and purification, and outline the critical safety and analytical procedures required for successful and reproducible large-scale production. This document is intended for researchers, chemists, and process development professionals who require a practical and scientifically grounded approach to this synthesis.

Synthetic Strategy and Mechanistic Considerations

The most direct and scalable approach for synthesizing the target carbamate is the reaction of a secondary amine, N-methyl-4-aminopiperidine, with an acylating agent, ethyl chloroformate. This reaction is a classic nucleophilic acyl substitution.

Overall Reaction Scheme:

The core of this transformation relies on the nucleophilic nitrogen of N-methyl-4-aminopiperidine attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion. The choice of base and solvent is critical for scalability, as it directly impacts reaction kinetics, temperature control, and the ease of product isolation.

Diagram: Synthetic Workflow

Caption: High-level workflow for the scale-up synthesis.

PART 1: Preparation of Starting Material (N-methyl-4-aminopiperidine)

While N-methyl-4-aminopiperidine is commercially available, in-house synthesis may be required for large quantities. A reliable method is the reductive amination of commercially available N-Boc-4-piperidone, followed by deprotection.[3]

Protocol 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

-

Reactor Setup: To a suitable jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and methanol (5-10 volumes).

-

Amine Addition: Add methylamine (1.2 eq, as a solution in THF or ethanol) to the stirred solution at room temperature.

-

Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Reduction: Cool the reaction mixture to 0-10 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.

-

Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Boc Deprotection

-

Acidification: Dissolve the crude product from the previous step in a suitable solvent like 1,4-dioxane or ethyl acetate (5 volumes).

-

Deprotection: Add a solution of hydrochloric acid (4.0 eq, e.g., 4M HCl in dioxane) dropwise while stirring.

-

Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will typically precipitate.

-

Isolation: Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum.

-

Free-Basing (Optional): To obtain the free amine, dissolve the HCl salt in water, basify to pH >12 with NaOH solution, and extract with a suitable organic solvent (e.g., dichloromethane). Dry and concentrate the organic layer to yield N-methyl-4-aminopiperidine.

PART 2: Scale-Up Synthesis of Ethyl N-methyl-N-piperidin-4-ylcarbamate

This protocol is designed for safe and efficient synthesis on a multi-gram to kilogram scale.

Materials and Equipment

| Item | Specification | Purpose |

| Reactor | Jacketed Glass Reactor with Bottom Outlet | Controlled heating/cooling, safe containment |

| Stirrer | Overhead Mechanical Stirrer | Efficient mixing for heterogeneous/viscous mixtures |

| Addition Funnel | Pressure-Equalizing Dropping Funnel | Controlled addition of liquid reagents |

| Condenser | Reflux Condenser with Nitrogen Inlet | Prevent solvent loss, maintain inert atmosphere |

| Temperature Control | Circulating Chiller/Heater Unit | Precise temperature management of the exotherm |

| Reagents | N-methyl-4-aminopiperidine, Ethyl Chloroformate | Starting Materials |

| Base | Triethylamine (TEA) or Potassium Carbonate | Acid Scavenger |

| Solvent | Dichloromethane (DCM) or Toluene | Reaction Medium |

Protocol 3: Carbamate Formation

-

Reactor Charging: Under a nitrogen atmosphere, charge the reactor with N-methyl-4-aminopiperidine (1.0 eq), dichloromethane (DCM, 8-10 volumes), and triethylamine (1.2 eq).

-

Causality Note: Using a slight excess of triethylamine ensures complete neutralization of the HCl generated, preventing the deactivation of the expensive starting amine and driving the reaction forward. DCM is chosen for its ability to dissolve the starting materials and its low boiling point, which facilitates easy removal.

-

-

Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulating chiller.

-

Causality Note: The reaction between an amine and an acyl chloride is highly exothermic. Pre-cooling is a critical safety step to absorb the initial heat of reaction and prevent a runaway reaction.

-

-

Controlled Addition: Add ethyl chloroformate (1.05 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Causality Note: Slow, controlled addition is the most critical parameter for managing the reaction exotherm at scale. A rapid addition can lead to localized overheating, causing side reactions and potential pressure buildup. A slight excess of the less expensive ethyl chloroformate ensures full conversion of the amine.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

In-Process Control (IPC): Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until the starting amine is consumed.

Protocol 4: Large-Scale Workup and Purification

-

Quenching: Cool the reaction mixture to 10-15 °C. Slowly add water (5 volumes) to quench the reaction and dissolve the triethylamine hydrochloride salt.

-

Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer.

-

Extraction: Extract the aqueous layer with additional DCM (2 x 3 volumes) to recover any dissolved product.

-

Washing: Combine all organic layers and wash sequentially with 1M HCl (to remove any remaining triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and finally, brine (to reduce the amount of dissolved water).

-

Self-Validation Note: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic before proceeding.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product.

-

Purification: For scale-up, vacuum distillation is the preferred method of purification for liquid products. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is recommended. Column chromatography should be avoided if possible due to cost and solvent waste at scale.

PART 3: Process Safety and Analytical QC

Safety Assessment

Ethyl chloroformate is a highly toxic, corrosive, and moisture-sensitive reagent that is fatal if inhaled.[4][5] All manipulations must be performed in a well-ventilated fume hood with appropriate engineering controls.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[6][7] For large-scale operations, a supplied-air respirator may be necessary.[6]

-

Handling: Use only non-sparking tools and ensure equipment is properly grounded to avoid static discharge.[7] Store in a cool, dry, well-ventilated area away from moisture, as it reacts with water to produce toxic gases.[7]

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[7] Have a spill kit ready containing an appropriate absorbent.

Diagram: Safety Logic

Caption: Hazard analysis and control measures workflow.

Analytical Quality Control (QC) Methods

| Technique | Purpose | Typical Parameters |

| TLC | In-process monitoring, fraction spotting | Mobile Phase: 10% Methanol / 90% DCM + 0.5% TEAVisualization: Ninhydrin stain (for starting amine), KMnO₄ stain |

| HPLC/LC-MS | Purity assessment, reaction completion | Column: C18 reversed-phaseMobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)Detector: UV (210 nm), MS (ESI+)[8] |

| ¹H & ¹³C NMR | Structural confirmation, purity | Solvent: CDCl₃Expected ¹H Signals: Quartet (ethyl CH₂), Triplet (ethyl CH₃), signals for piperidine ring protons, singlet for N-CH₃ |

| GC-MS | Residual solvent analysis, purity | Column: DB-5 or equivalentInjector: Split/splitless at 250°CDetector: Mass Spectrometer (EI mode)[8] |

References

- Ethyl chloroformate - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYTLUTp5CD6m3L-S9Cx5JDoIWScPP4nk14PEkIcekPbZLmZWVum4eoTvdtetcW4gQvh-JBMr84JT-AwUfedk4YF1A2UL9jdyZKpTJ0iNavJ0is7G1O6-wbifCFhYyhno4nt-cXEBQYkz-kJKu97Cfwh3NHvodEGvSjx3keeqkbifcCAIJw1VI3JjykhCvZZA==]

- Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY - NJ.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWowIL5eVR3cJ78y8vw-2e0ZXL3OUwpTn6fXDPSuxrK8f0wK4d9zC11dxJQCUZ9XxynPtd1vDDr6Hj8cDQobECrF9gvULTAsOA2hpqILVmmgf3f2_SnaoCUt8pYRp9zOTyoUMOXmGYcwlWPchN_6R-]

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3---feh9NDOJRSV3jEMF1xykC963MAN4jkn-qu0q8b3qF7OPHtYYIn5EvAcRzXFcCIiMjT9NBrQ-i12qUIRZvTDlNOMLjeHvbyy-P8A_k7kvAEjGfz9nitZJ9al0L3IPKxYM=]

- SAFETY DATA SHEET - Merck. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKuklT4waQjHwEErA3-UsqQZ3yIx0pQiXFbAH6JiSr7-Z16MexYi8CEEPsHcr5hv5qVlEC26KjyZ35VccDUEqqvXlUilVKqvltfkaPWpdLgsQM3lLZvdi-Sdb2xgHU0TY8eS9UsxJR4uwrwQ9v324cRZ2vtbMuKqe3tegfCWFP1PsSNzpF87c_vRMfldzTkyFVdAVpvVM9Giey2Pcb9OPa6MFPe3RLmUaRbD_OEqW8rWk7RQ16Zz9e85UF-E-kJh0hsfZkIaEFd-i86HkRAttJW7dk__fxhJvH5XmmxF49g4WIb0D6bygL50PAgcr_TcNTqWQHG1MlV6LNMSTE6GEJCXdzbKs=]

- ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS - Loba Chemie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9dgNPmE9EBGBQzXM2_enTR9rOc7TLXavHYIeQLVuBOgxFVA2DucRwRKvsixwZGwvo-db_XtIt71FD5uY84GiAS7eKsMaYApx0w0fKN9dc6W82TCu-3gjWoT3Dv8MbTg2q7v-i1Lqoh4Zv-rhC13Z2Y9BtlBHz_VDsdhn1uSbtscr4B4W4byKbPdiAUi3UE8OtOVDzSuMBc704]

- ETHYL CHLOROFORMATE CAS No 541-41-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtNI3XJ9JVJ39i7DX1tjCloeC6mel2uJgOJmnO8FJSMkMDnjPd3WFhrD48WiXErHd4iZwJlwLQ0jKeVihYjtKNtW-3fLIyn_qK2lUgOnuyzMw9gzQ0zCsczbjepcyG3jaQIofW9izMi39JF6qiY1EqXFyLacIX1R6GAFPdQClWtlJPzf55mX3uq87D_1X8rb1wqycMrp7xZWc0xmUfeJeWnXkzvSOqI6E=]

- Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow | Organic Process Research & Development - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdlkBr7d_2xaX2ss0OJiIq0tlplLTXbQyIY8_W5ypWAKLOUs6kB46JKCP9evtYTz7EDxlfosDba1z56d-VuBpbHuvvASkERokVQKOolrqETL1meNC7OxOZzRXyypTo-Hn4MORdvWU_5LtCHg==]

- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7N1Amr8y42uvmOia7FgqfRnStZh0Oe6Sp3D2VsvAC0WCNc2cpsWTJc4M3W4dz6iIwlR88faUYM2T_kc1iorwGmrhdQhzMXEecrlrzhrIIq_I_Hv07Q93MamQ698tVj5dC2wfAjxhCXW12pJBCCiPTa5YPSnAs_ehLlpNHQF3nyyrtyCaX9nVPnG5D5ZAUaDVcCDUm9IVyiwOJt1P0zl4FOdi6PwyvjPRc-5eIhNIpfy75f1fdjstPhAcmC6Sgqn_6uOBHf1gRokXpOc8lEGAFB5cs5cIf8loU8Lvq22vR98Ou1nc=]

- A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3TwCI1Og2odl8zXZIX_TpSpIbbhhqoGsnrL-QKW2Bh72riRtAYN2vfeHa0woksr1ln9uCwnVHjpClEZXqS0rcJU4jtm_uMMp5VFbaZizGd1D9k5DcHDwholBSLOU8cPL04i2uQNWeWMUuz1igJclsvv0DwqQ7oYGOYDq7u8oqxFz8rQzKBgoXHF2jgb95ObDwaMuknmMraRgGF70q3XXXonRW8RhfVEOS7-upoPaNB33RXztgWTrXKBttDn3F8xdw1iTg0rCzg==]

- Continuous Synthesis of Carbamates from CO2 and Amines - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8qjcxU9UKV-cey8Mc8ubDOsEy6zVJFz5qmul4N6fMWpoCou9BW0graX2heDRyk17npDTjyjHWZsA7KYBtxIhW64ORXpi4iVMoJs2zsSzGS2C7hW0cDrnvQ_OfiwT8DRZo0MdnNYWlWBAbLg=]

- Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqkSa_dX1VJ7hkWTK4TYlDf4MI64rXwuf-8-lKmQBroN-ye-XXZLvVjt4T5t5oDs0H9RbE0JohUjitqqOh-kgj9fUnaKIms4P8HJdnxgHrLtEYjFq5bEmgD_3_UuVb3CpPzFeQWzF7oDgdck=]

- Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUR9_w6G4wBFA5CeK8GdL4TSOThaTWAlCKcHqcRo4igM4QmL7oGVpHPWoUApqNAezZDWFvBRZOfCQ_3nns6GJu5zJKaITDbAJDZcb_MgxouErFPSK-yCIRHh8TLZ6Cl56xWNKPBcrgW2FITRBYOw_cY8pYKncpqA==]

- Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbn-nToeE6AuJjS4J9TYTvlpv3Lnv6ncOFArVbHnSQBhQ-qp0qVeCa51lTJCAyzA1B2rdnjU_TJBMx0RYs9StvF6ai9fDPq_XERC9SafGQ2wcoLGj2CP1cGRnOmz9SM2XTowuHZWMfE2icpmFd-qkKer-5Twxb9OAK3okEPcoFhmnJj-6UWKXVkFbHoRbFuzgMnriC5-boIOE_M5hWwYSCJpLUYddXnTadYyZ9N9aFJqAvlia88rUs4dka]

- An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaDL8ciSOQNXEFx2gfx5DCRcJWbjzwJ6UIcYaj2_cR0_xZ9boGo0ks6l7m7CimVRQuu8bExC2NZPZZi81U_kXNt7Dq0t-_TLlrN2dXhstrydD-WjxhgTTUyIOokmRN3ciC9RSh6-kI9UMkUqtjgIwJTYxHd_LolgbK4KtGLnX-G8URHbOa7Hs-w9CRbTjAPK1HZkdsJ3MJzBs0qBOx20h-AkosbBXXUyu3pwFI]

- How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUR3Dd9vLoSv0SZFHJtdXrmOzLwOPR2LSZb02mZqMjucnbrioBhC7R1kmxwAOdxVbxDBvMUY_0wS5AUN3QhY6QpWYdeBbVA3EyPbkLCDellM6joK-_UrS4RqknTKTaEuLlRTSAw4YLX4_aFlgHVxAdRhqSR8O-SLSVtBgRG2U0GbFHVnddX0UuWcqexunLg5gsFjKnYC4_FA==]

- Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGwHpL0Vk8fgfvHwPTESO2e6Re4VaWSukCdwzdIVcQ5cdppEVi4xv4-zyPmc2T3Ec_kRYJNk_JHkIxPYFN3W3nCkcwfHihdE1Iy7Ssg1ujcYngS47RddsRn2SA04Lb0aJXpiCdO3sZxLGJG1gA9LRTL8K_3XvcqRiR1vfkBZLi8TM-nR-hu31MNBoxBndR9iZLxZQQVGEOhgj0mKEc4uIlfVcbchkA9C0RHW6xqt4VeTc-]

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPpyHuzyFlO_UKkKFzs_YT97MOlg4Uk4WMifzM7t1Bv26v2JjoDN-fDh8quWHYe_yu-mpIOSpzrJyoWdKCiz0368gV69C4G2Y1VJav3Il7J2T5gFVPvc0xxSX8mDdhSJYFVaUe_huNGcz3h2WMMjnPvxiFCbiwGkpdSQr5kAgACKZgQptknVSWWLlyGE4lHP13PUAQCdnEiiruSLAEvt3]

- Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxof7l8yOj1IYuzS3DEflLCzkZoyt27UO8HF9lYazaUXiJ3vF3drg_wDT0AxJHIItb6Jo9qGaaDnYQcixupG752f_jIo4uVKE4GZja9hxKRxTgrpF4FLhRE5f-Z83Hc-7sX4KEY69IXFRYhSv9yX1_1Dq9sTQEDEPa8DLien5qAVHeSOtnsGi7baVC_zH40LQWEKh9gkb2THHkhJ5r3Ns2gKU=]

- Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA2HfxyFaT32y2WStYXW8E6yuOB6NMm3LGGgOxzbEcYC3JWsO1eeLGgANN6UHAOVcc4-i6mqPeHq1Rpjg1yc6YGG0fJ1g3cjzLPFU252wM8C7ccxLmz0iBQlhZqG-DgEmK8NPZoFoUGuhAshrbLIvHEgMmDqDIIL_mTGnPwWnXcLgn_oH81dGzGuqzY4y4rvleSH4e2JSPiY7jNhrE8fu9JviqJfX1K-bQhrnqtY2gg4x8wY8RYyLidQ9XoBk5k_9Q9Q==]

Sources

- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. nj.gov [nj.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Protocol A: Mild Nucleophilic Cleavage (The Modern Standard)

Application Note: Advanced Strategies for the Deprotection of Ethyl Carbamate Groups on Piperidine Rings

1. Introduction & Strategic Context In the synthesis of complex active pharmaceutical ingredients (APIs), the piperidine ring is a ubiquitous pharmacophore. While amine protection is routinely achieved using tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups—which are easily removed via mild acid or hydrogenolysis, respectively[1]—the ethyl carbamate (urethane) represents a significantly more robust protecting group. The ethyl carbamate is highly stable against standard hydrolytic and reductive conditions[2], making it an excellent choice for multi-step syntheses requiring orthogonal protection strategies. However, this stability becomes a bottleneck during the deprotection phase. The poor leaving-group ability of the ethoxide ion necessitates specialized reagents to alter the cleavage pathway[3]. This guide details three field-proven methodologies for ethyl carbamate cleavage on secondary amines, emphasizing the mechanistic causality behind each protocol to ensure predictable scale-up and high fidelity.

2. Mechanistic Causality of Cleavage Pathways Successful deprotection of an ethyl carbamate requires bypassing direct hydrolysis. The choice of reagent dictates the mechanism and, consequently, the functional group tolerance of the reaction.

-

Mild Nucleophilic Cleavage (2-Mercaptoethanol): This modern protocol utilizes 2-mercaptoethanol and a weak base (K3PO4)[4]. The thiolate anion acts as a soft, highly polarizable nucleophile that selectively attacks the ethyl carbon via an S_N2 mechanism. This breaks the C-O bond, releasing the carbamate anion, which subsequently decarboxylates. This method avoids harsh acids and is superior for substrates bearing sensitive functionalities[4].

-

Lewis Acid-Mediated Cleavage (TMSI): Iodotrimethylsilane (TMSI) offers an anhydrous, Lewis-acidic alternative[3]. The mechanism is initiated by the silylation of the carbamate carbonyl oxygen, which drastically increases the electrophilicity of the ethyl group. The iodide ion then attacks the ethyl group (S_N2), expelling ethyl iodide and forming a silyl carbamate intermediate. Subsequent addition of methanol hydrolyzes the silyl carbamate to release the free piperidine and CO2[3].

-

Classical Acidic Cleavage (HBr/AcOH): This traditional approach relies on harsh Brønsted acidity[5]. Protonation of the carbonyl oxygen activates the ethyl group for nucleophilic attack by the bromide ion. The resulting carbamic acid intermediate spontaneously decarboxylates at elevated temperatures[5]. While highly effective, this method lacks chemoselectivity and will cleave ethers, acetals, and other protecting groups.

3. Decision Matrix for Protocol Selection To ensure synthetic efficiency, the deprotection strategy must be tailored to the substrate's functional group profile.

Figure 1: Decision matrix for selecting an ethyl carbamate deprotection strategy.

4. Quantitative Comparison of Deprotection Methods

| Method | Reagents & Solvent | Temperature | Typical Yield | Chemoselectivity Profile | Primary Mechanism |

| Mild Nucleophilic | 2-Mercaptoethanol, K3PO4, DMAc | 75 °C | 80–95% | Excellent: Tolerates esters, halogens, and reducible groups[4]. | S_N2 attack by thiolate |

| Lewis Acid | TMSI, CHCl3 or DCM | 50–60 °C | 70–93% | Good: Avoid ethers and other silyl-sensitive groups[3]. | Silylation / S_N2 by I⁻ |

| Classical Acidic | 33% HBr in AcOH | 75–100 °C | 85–95% | Poor: Cleaves ethers, Boc, Cbz, and acetals[5]. | Protonation / S_N2 by Br⁻ |

5. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating specific quality control cues to ensure experimental integrity.

Causality Focus: The use of DMAc as a solvent ensures the solubility of the inorganic base (K3PO4) while maintaining a high boiling point for the 75 °C reaction temperature. Degassing is critical to prevent the oxidative dimerization of 2-mercaptoethanol into a disulfide, which would quench the nucleophile[4].

-

Preparation: In an oven-dried flask, suspend the piperidine ethyl carbamate (1.0 equiv) and anhydrous K3PO4 (4.0 equiv) in N,N-dimethylacetamide (DMAc) to achieve a 0.25 M concentration[4].

-

Degassing: Purge the suspension with dry N2 gas for 15 minutes.

-

Activation: Add 2-mercaptoethanol (2.0 equiv) via syringe.

-

Reaction: Heat the mixture to 75 °C and stir for 24 hours under N2[4].

-

Validation & Quality Control: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the UV-active carbamate spot and the appearance of a baseline spot that stains deep purple with Ninhydrin confirms the release of the secondary piperidine amine.

-

Workup: Cool to room temperature and pour into distilled water. Extract the aqueous phase with DCM (3x). Wash the combined organic layers extensively with brine (5x) to remove the DMAc solvent. Dry over Na2SO4, filter, and concentrate.

Protocol B: Lewis Acid-Mediated Cleavage (TMSI)

Causality Focus: TMSI is highly sensitive to moisture, rapidly hydrolyzing to hexamethyldisiloxane and HI. Strict anhydrous conditions are mandatory. The two-step quench with methanol is required because the initial reaction only yields the TMS-carbamate; methanolysis is what actually liberates the CO2 and the free amine[3].

-

Preparation: Dissolve the carbamate (1.0 equiv) in anhydrous CHCl3 (0.5 M) under an argon atmosphere[3].

-

Reagent Addition: Dropwise add TMSI (1.2 to 2.0 equiv) via a gas-tight syringe.

-

Reaction: Heat the mixture to 50–60 °C for 4–6 hours[3].

-

Methanolysis (Validation Step): Remove the heat and carefully add degassed methanol (4.0 equiv). Self-Validation: Vigorous effervescence (CO2 gas evolution) must be observed immediately upon methanol addition. If no gas evolves, the silylation step failed (likely due to wet solvent).

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in MeOH and add NaOMe (0.5 equiv) to neutralize the hydroiodic acid byproduct. Concentrate again and purify via silica gel chromatography[3].

Figure 2: Mechanistic pathway of TMSI-mediated ethyl carbamate deprotection.

Protocol C: Classical Acidic Cleavage (HBr/AcOH)

Causality Focus: Glacial acetic acid serves as a highly polar, protic solvent that stabilizes the ionic intermediates while preventing the hydrolysis of the ethyl bromide byproduct. The high concentration of HBr drives the equilibrium forward[5].

-

Preparation: Dissolve the carbamate (1.0 equiv) in a commercially available solution of 33% HBr in glacial acetic acid (approx. 10 mL per gram of substrate)[5].

-

Reaction: Heat the solution to 75 °C behind a blast shield.

-

Validation & Quality Control: Monitor the reaction for the continuous evolution of CO2 gas. The reaction is typically complete when gas evolution ceases (usually 2–4 hours)[5].

-